molecular formula C15H20N2O2 B5291949 1-acetyl-N-(3-methylphenyl)-4-piperidinecarboxamide

1-acetyl-N-(3-methylphenyl)-4-piperidinecarboxamide

Cat. No. B5291949
M. Wt: 260.33 g/mol
InChI Key: XRXNIMRMEPIMJD-UHFFFAOYSA-N
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Description

The compound is likely to be a derivative of piperidine, a common structure in medicinal chemistry due to its bioactive properties . Piperidine derivatives often exhibit a wide range of biological activities.


Synthesis Analysis

The synthesis of such compounds often involves complex chemical processes. For instance, acylation reactions are commonly used in the synthesis of amide derivatives .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives have shown a wide range of pharmacological activities . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Anti-tubercular Agents

Piperidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Biological Activity

Piperidines and their derivatives have shown a wide range of biological activities . They have been used in the synthesis of biologically active piperidines .

Multicomponent Reactions

Piperidines have been used in multicomponent reactions . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .

Cyclization and Annulation

Piperidines have been used in cyclization and annulation reactions . The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

properties

IUPAC Name

1-acetyl-N-(3-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-4-3-5-14(10-11)16-15(19)13-6-8-17(9-7-13)12(2)18/h3-5,10,13H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNIMRMEPIMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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